molecular formula C22H19N3O2S B2850939 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide CAS No. 478045-72-6

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide

Cat. No. B2850939
CAS RN: 478045-72-6
M. Wt: 389.47
InChI Key: SZFHQOKTALGVLB-UHFFFAOYSA-N
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Description

“N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide” is a chemical compound with the CAS Number: 478045-72-6 . It has a molecular weight of 389.48 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19N3O2S/c1-14-11-15(2)24-22(18(14)13-23)28-20-10-5-4-9-19(20)25-21(26)16-7-6-8-17(12-16)27-3/h4-12H,1-3H3,(H,25,26) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of diverse heterocyclic structures due to the presence of both carbonyl and cyano functional groups. These groups are reactive centers that can undergo condensation with bidentate reagents, leading to the formation of biologically active heterocycles .

Biological Activity

The cyano and carbonyl groups in the compound also contribute to its biological activity. N-aryl cyanoacetamides, a class to which this compound belongs, have been studied for their potential in creating chemotherapeutic agents .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is advantageous for the development of drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties. Its versatility allows for the creation of novel therapeutic agents .

Material Science

The compound’s molecular framework can be utilized in material science, particularly in the development of organic semiconductors and conductive materials due to its stable aromatic system and potential for various substitutions .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be involved in various reactions, including cyclization and addition reactions, to produce complex organic molecules .

Pharmacological Research

The compound’s derivatives have shown a range of pharmacological activities, which makes it a valuable entity for drug discovery and design. It can lead to the development of new drugs with improved efficacy and reduced side effects .

Chemical Intermediates

It can act as a chemical intermediate in the production of more complex compounds. Its reactive sulfanyl group makes it a suitable candidate for further functionalization .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or herbicides, given their potential biological activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-11-15(2)24-22(18(14)13-23)28-20-10-5-4-9-19(20)25-21(26)16-7-6-8-17(12-16)27-3/h4-12H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFHQOKTALGVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide

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